7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Description
Properties
CAS No. |
88114-38-9 |
|---|---|
Molecular Formula |
C14H11N5 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
7-phenyl-8-prop-2-ynyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C14H11N5/c1-2-6-11-12(10-7-4-3-5-8-10)18-14(15)19-13(11)16-9-17-19/h1,3-5,7-9H,6H2,(H2,15,18) |
InChI Key |
HURIWSKJPQTDEA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine core. The prop-2-yn-1-yl group can be introduced through a subsequent alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the triazole or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the triazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
This compound features a triazolo-pyrimidine framework with a molecular formula of and a molecular weight of approximately 253.27 g/mol. The presence of the phenyl group at the 7-position and the prop-2-yn-1-yl substituent at the 8-position contributes to its unique chemical properties and potential biological activities .
Biological Activities
1. Adenosine A2A Receptor Antagonism
Research indicates that compounds within the triazolo-pyrimidine class, including 7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine, exhibit significant biological activities as potential adenosine A2A receptor antagonists. These receptors are implicated in various physiological processes such as inflammation and neuroprotection. Analogues of this compound have shown promising results in inhibiting adenosine receptors .
2. Anticancer Properties
Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated varying degrees of antiproliferative activity, suggesting its potential as an anticancer agent . For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 0.041 | Cytotoxic |
| MV4-11 (Leukemia) | 3.4 | Anti-proliferative |
| K562 (Leukemia) | 0.75 | Anti-proliferative |
Case Studies
Case Study 1: Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have employed techniques such as molecular docking and receptor binding assays. Findings suggest that it interacts effectively with adenosine receptors and influences downstream signaling pathways associated with these targets .
Case Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of triazolo-pyrimidines has revealed that specific substituents significantly affect biological activity. The unique combination of substituents in 7-Phenyl–8-(prop–2–yn–1–yl)[1,2,4]triazolo[1,5-c]pyrimidin–5–amine enhances its receptor binding affinity compared to other analogs .
Mechanism of Action
The mechanism of action of 7-Phenyl-8-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly modular, with substitutions at positions 7 and 8 being critical for activity. Below is a detailed comparison of 7-phenyl-8-(prop-2-yn-1-yl)triazolopyrimidin-5-amine with structurally and functionally related analogs:
Structural Modifications and Receptor Affinity
In Vivo Efficacy
Oral Bioavailability :
- SCH58261 demonstrated oral activity in rat catalepsy models at 3 mg/kg, while SCH-442416 required higher doses (10 mg/kg) for equivalent efficacy due to increased molecular weight .
- The target compound’s propargyl group may improve brain penetration but could reduce bioavailability due to poor solubility.
Toxicity :
Key Research Findings and Data Gaps
- Structural Insights: X-ray crystallography of 8-methyl-2-[4-CF3-phenyl] confirmed hydrogen bonding between the pyrimidine N3 and amino groups, stabilizing dimer formation . Similar interactions may govern the target compound’s receptor binding.
- SAR Trends :
Biological Activity
7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a heterocyclic compound belonging to the triazolo-pyrimidine class. Its unique structure features a phenyl group at the 7-position and a prop-2-yn-1-yl substituent at the 8-position. This compound has garnered attention due to its potential biological activities, particularly as an adenosine A2A receptor antagonist and its cytotoxic effects against various cancer cell lines.
The molecular formula of this compound is , with a molecular weight of approximately 253.27 g/mol. The presence of the triazolo-pyrimidine framework contributes to its diverse biological activities.
Adenosine A2A Receptor Antagonism
The compound has been studied for its interaction with adenosine receptors, specifically the A2A subtype. Research indicates that several analogs of this compound exhibit significant antagonistic activity against adenosine A2A receptors, which play a crucial role in various physiological processes including inflammation and neuroprotection. For instance, studies have shown that certain derivatives demonstrate promising results in inhibiting these receptors, leading to potential therapeutic applications in conditions such as Parkinson's disease and cancer .
Cytotoxic Effects
This compound has also been evaluated for its cytotoxic properties against different cancer cell lines. The antiproliferative activity varies significantly among different derivatives. For example:
- In vitro studies demonstrated that some analogs exhibit IC50 values ranging from 0.53 µM to over 10 µM against various cancer cell lines such as HeLa and A549.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 7-Phe/Prop | HeLa | 0.53 |
| 7-Phe/Prop | A549 | 0.43 |
| 7-Phe/Prop | MDA-MB-231 | >10 |
These findings suggest that structural modifications can significantly influence the biological activity of triazolo-pyrimidine derivatives.
Case Studies
Several studies have focused on the structure–activity relationship (SAR) of compounds related to 7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin-5-amines. For instance:
- Study on Analog Activity : In a comparative study of various triazolo-pyrimidines, it was found that compounds with specific substituents at the 7-position exhibited enhanced receptor binding affinity and biological activity compared to their analogs.
- Antiproliferative Mechanisms : Another study indicated that certain derivatives exert antiproliferative effects by inhibiting tubulin assembly, showcasing their potential as chemotherapeutic agents .
Synthesis and Characterization
The synthesis of 7-Phenyl-8-(prop-2-yn-1-y)[1,2,4]triazolo[1,5-c]pyrimidin-5-amines typically involves multi-step synthetic routes that may include:
- Formation of the triazole ring.
- Substitution reactions to introduce the phenyl and propynyl groups.
- Purification processes such as recrystallization or chromatography.
Characterization techniques often employed include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Q & A
Q. What synthetic methodologies are most effective for constructing the triazolopyrimidine core in 7-phenyl-8-(prop-2-yn-1-yl) derivatives?
The triazolopyrimidine scaffold can be synthesized via cyclization reactions using precursors like aminopyrazoles or pyrimidine intermediates. For example, multi-component reactions involving barbituric acids, aldehydes, and 1H-pyrazol-5-amines under solvent-free conditions yield fused triazolopyrimidine derivatives . Alternatively, cyclization of chlorinated intermediates with nucleophilic reagents (e.g., amines) in ethanol at 60°C has been reported for similar structures . Optimization of reaction time, temperature, and catalyst (e.g., phosphorus oxychloride) is critical for improving yields .
Q. How can the crystal structure of this compound be resolved to confirm regioselectivity and substituent orientation?
Single-crystal X-ray diffraction is the gold standard. Crystallization via slow evaporation from methanol or DCM is commonly used for triazolopyrimidines . Key parameters include measuring bond angles (e.g., 109.5° for sp³ carbons) and torsion angles to confirm the propynyl and phenyl substituents' spatial arrangement . Hydrogen bonding patterns (e.g., N–H⋯N interactions) should also be analyzed to validate molecular packing .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : To confirm substituent positions and assess purity. Aromatic protons in the phenyl group typically appear at δ 7.2–7.5 ppm, while propynyl protons resonate at δ 2.0–3.0 ppm .
- IR Spectroscopy : Key peaks include N–H stretches (~3400 cm⁻¹ for amines) and C≡C stretches (~2100 cm⁻¹ for propynyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₃N₅: 288.1244) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of adenosine receptor antagonism?
- Substituent Effects : The phenyl group at position 7 enhances hydrophobic interactions with receptor pockets, while the propynyl group at position 8 may improve binding via π-π stacking or van der Waals forces .
- Selectivity : Compare binding affinity (IC₅₀) across receptor subtypes (A₁, A₂A, A₂B, A₃) using radioligand displacement assays. Fluorine or trifluoromethyl substitutions at the phenyl ring have shown improved A₂A selectivity in analogous compounds .
- Functional Assays : Measure cAMP accumulation in HEK293 cells transfected with adenosine receptors to assess antagonistic potency .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the 5-amine position to enhance solubility and delay hepatic clearance .
- Cytochrome P450 Inhibition : Test metabolic stability in liver microsomes. Methyl or halogen substituents on the phenyl ring reduce oxidation rates .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions; lower binding (<90%) correlates with better bioavailability .
Q. How can computational modeling predict off-target interactions and toxicity?
- Docking Studies : Use AutoDock Vina to simulate binding to off-target kinases (e.g., EGFR, VEGFR) based on structural homology .
- ADMET Prediction : Tools like SwissADME estimate parameters like logP (optimal range: 2–3.5) and hERG channel inhibition risk .
- Toxicity Profiling : Employ Tox21 assays to screen for genotoxicity (Ames test) and cytotoxicity (HepG2 cell viability) .
Experimental Design and Data Analysis
Q. How should researchers design dose-response studies to evaluate anticancer activity?
- In Vitro : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 5–6 log-fold concentrations (1 nM–100 µM). Include positive controls (e.g., doxorubicin) and normalize to vehicle-treated cells .
- In Vivo : Administer 10–50 mg/kg doses in xenograft models (e.g., nude mice with HT-29 tumors). Monitor tumor volume biweekly and perform histopathology post-sacrifice .
- Data Analysis : Calculate IC₅₀/EC₅₀ using nonlinear regression (GraphPad Prism) and apply ANOVA for significance testing (p < 0.05) .
Q. What crystallographic data parameters are critical for resolving structural ambiguities?
- Resolution : Aim for <1.0 Å to resolve hydrogen atom positions .
- R-factors : R₁ < 0.05 and wR₂ < 0.15 indicate high reliability .
- Thermal Ellipsoids : Analyze displacement parameters (B factors) to identify flexible regions (e.g., propynyl side chains) .
Contradictions and Validation
Q. How to address discrepancies in reported synthetic yields for similar triazolopyrimidines?
- Reagent Purity : Use freshly distilled solvents (e.g., DCM) and anhydrous conditions to minimize side reactions .
- Catalyst Screening : Test alternatives to POCl₃ (e.g., TMSCl or PCl₅) for cyclization steps .
- Scale-Up : Pilot reactions at 1–5 mmol scale before industrial-scale synthesis to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
